Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Descripción

BenchChem offers high-quality Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

92220-65-0 |

|---|---|

Fórmula molecular |

C22H16ClIrN2 |

Peso molecular |

536.0 g/mol |

Nombre IUPAC |

chloroiridium(2+);bis(2-phenylpyridine) |

InChI |

InChI=1S/2C11H8N.ClH.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h2*1-6,8-9H;1H;/q2*-1;;+3/p-1 |

Clave InChI |

ORDROLZETYMBQO-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Ir].[Ir].[Ir] |

Sinónimos |

di-μ-Chlorotetrakis[2-(2-pyridinyl)phenyl-C,N]di-iridium Stereoisomer_x000B_2-Phenylpyridine Iridium Complex; _x000B__x000B_ |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), a pivotal organometallic complex in modern chemistry.

Core Molecular Structure

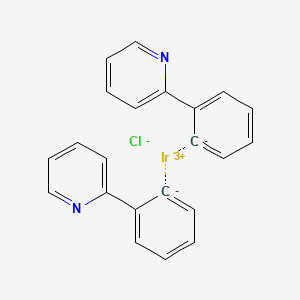

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), often abbreviated as [Ir(ppy)₂Cl]₂, is a dimeric organoiridium(III) complex. The core structure consists of two iridium centers bridged by two chloride ligands. Each iridium atom is further coordinated by two 2-(2-pyridinyl)phenyl (ppy) ligands, which act as bidentate C^N cyclometalating ligands. This coordination environment results in a distorted octahedral geometry around each iridium atom. The complex has the chemical formula C₄₄H₃₂Cl₂Ir₂N₄ and a molecular weight of 1072.09 g/mol .[1]

Structural Analogues and Key Bond Parameters

| Parameter | Bond Length (Å) / Angle (°) | Description |

| Ir-C | 1.988 - 2.023 | Bond distance between the iridium center and the carbon atom of the phenyl ring of the ppy ligand. |

| Ir-N | 2.035 - 2.059 | Bond distance between the iridium center and the nitrogen atom of the pyridinyl ring of the ppy ligand. |

| Ir-Cl | 2.494 - 2.536 | Bond distance between the iridium center and the bridging chloride ligand. |

| N-Ir-C | 79.9 - 83.1 | Bite angle of the bidentate ppy ligand. |

| Cl-Ir-Cl | 81.34 - 82.2 | Angle between the two bridging chloride ligands around the iridium center. |

Data sourced from crystallographic analysis of formylated analogues of [Ir(ppy)₂Cl]₂.[2]

Experimental Protocols

Synthesis of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

The following protocol is a standard method for the synthesis of the title compound, adapted from established procedures for similar iridium dimers.

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·nH₂O)

-

2-phenylpyridine (ppyH)

-

2-ethoxyethanol

-

Water

-

Methanol

-

Dichloromethane

-

Hexane

-

Nitrogen gas supply

-

Standard reflux apparatus

-

Schlenk line equipment

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

A mixture of Iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (4.0 eq) is suspended in a 3:1 mixture of 2-ethoxyethanol and water.

-

The reaction mixture is degassed with nitrogen for 15 minutes.

-

The mixture is then heated to reflux under a nitrogen atmosphere for 12-24 hours, during which a yellow precipitate forms.

-

After cooling to room temperature, the precipitate is collected by filtration and washed sequentially with methanol and water.

-

The crude product is purified by column chromatography on silica gel using a dichloromethane/hexane solvent system.

-

The solvent is removed from the collected fractions using a rotary evaporator to yield the pure product as a yellow powder.

Characterization Methods

The synthesized complex is typically characterized by the following spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the identity and purity of the complex by analyzing the chemical shifts and coupling constants of the protons and carbons in the ppy ligands.

-

Mass Spectrometry: To determine the molecular weight of the complex and confirm its dimeric nature.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, and to verify the empirical formula.

Applications and Signaling Pathways

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is a versatile precursor and catalyst in several fields, most notably in the development of Organic Light-Emitting Diodes (OLEDs) and in photocatalysis.

Photocatalytic Cycle

The photocatalytic activity of iridium complexes like [Ir(ppy)₂Cl]₂ is driven by their ability to absorb visible light and initiate redox reactions. The general mechanism is depicted below.

Caption: Generalized photocatalytic cycle of an iridium(III) complex.

Upon absorption of light, the iridium(III) complex is excited to a long-lived triplet state, [Ir(III)*]. This excited state can then participate in an electron transfer process. In an oxidative quenching cycle, the excited complex is oxidized to Ir(IV) by an electron acceptor. The resulting oxidized iridium complex then oxidizes a substrate, returning to its ground state and completing the catalytic cycle.

Organic Light-Emitting Diode (OLED) Fabrication Workflow

[Ir(ppy)₂Cl]₂ serves as a key precursor for the synthesis of highly efficient phosphorescent emitters used in OLEDs. The general workflow for fabricating a multilayer OLED device is outlined below.

Caption: A typical workflow for the fabrication of a multilayer OLED.

The fabrication process begins with a transparent conductive substrate, typically indium tin oxide (ITO) coated glass, which is thoroughly cleaned. Subsequently, various organic layers, including a hole transport layer (HTL), the emissive layer (EML) containing the iridium complex doped in a host material, a hole blocking layer (HBL), and an electron transport layer (ETL), are deposited in a high-vacuum environment. Finally, an electron injection layer (EIL) and a metal cathode are deposited, followed by encapsulation to protect the device from environmental degradation.

References

An In-depth Technical Guide to Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) (CAS No. 92220-65-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, uses, and experimental applications of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), CAS Number 92220-65-0. This dimeric iridium(III) complex, often abbreviated as [Ir(ppy)₂Cl]₂, is a pivotal precursor and catalyst in the fields of organic electronics, photoredox catalysis, and materials science. This document consolidates key physicochemical data, details experimental protocols for its use, and presents visual diagrams of its mechanistic pathways to serve as a vital resource for researchers and developers.

Chemical Identity and Properties

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is an organometallic compound featuring two iridium centers bridged by chloride ligands.[1][2] Each iridium atom is also coordinated to two 2-phenylpyridine (ppy) ligands.[1][2]

Table 1: Physicochemical Properties of CAS No. 92220-65-0

| Property | Value | Reference(s) |

| CAS Number | 92220-65-0 | [1][2] |

| Molecular Formula | C₄₄H₃₂Cl₂Ir₂N₄ | [1][2] |

| Molecular Weight | 1072.09 g/mol | [1][2] |

| Synonyms | [(ppy)₂IrCl]₂, Tetrakis(2-phenylpyridine-C2,N')(µ-dichloro)diiridium(III) | [3] |

| Appearance | Yellow to light orange or green crystalline powder | [4] |

| Melting Point | >300°C | [5] |

| Solubility | Slightly soluble in dichloromethane and pyridine | [5] |

| Photocatalyst Activation | 465 nm | [2] |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Core Applications and Uses

This iridium complex is a versatile tool in several advanced research and development areas:

-

Organic Light-Emitting Diodes (OLEDs): It serves as a key precursor for the synthesis of highly efficient phosphorescent emitters in OLEDs.[2][6] The resulting iridium(III) complexes are crucial for achieving high quantum efficiencies in display and lighting technologies.

-

Photoredox Catalysis: [Ir(ppy)₂Cl]₂ and its derivatives are widely used as photocatalysts in a variety of organic transformations. Upon irradiation with visible light, it can initiate single-electron transfer processes, enabling reactions such as C-H activation and asymmetric alkylations.[2][7][8]

-

Catalysis: Beyond photoredox reactions, this complex is an effective catalyst for various organic reactions, most notably C-H activation processes, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and fine chemicals.[2][4]

-

Material Science: It is utilized in the synthesis of advanced materials, including novel polymers and nanomaterials with unique optical and physical properties.[2][4]

-

Photovoltaics: The incorporation of this iridium complex into the active layer of organic solar cells (OSCs) has been shown to improve light absorption and charge transport properties, leading to higher power conversion efficiencies.[4]

-

Analytical Chemistry: It can be used as a luminescent probe for the detection and quantification of various substances in fluorescence-based assays.[2]

Experimental Protocols

General Synthesis of Cationic Iridium(III) Complexes from [Ir(ppy)₂Cl]₂

This protocol outlines a general procedure for the synthesis of a monomeric iridium(III) complex using [Ir(ppy)₂Cl]₂ as the starting material.

Materials:

-

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂)

-

Desired ancillary ligand (e.g., a bipyridine or phenanthroline derivative) (2 equivalents)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonium hexafluorophosphate (NH₄PF₆) (for counterion exchange)

-

Argon or Nitrogen gas

-

Standard reflux and purification apparatus (e.g., round-bottom flask, condenser, magnetic stirrer, column chromatography setup)

Procedure:

-

In a round-bottom flask, dissolve [Ir(ppy)₂Cl]₂ (1 equivalent) and the ancillary ligand (2 equivalents) in a mixture of dichloromethane and methanol (typically a 1:1 or 2:1 ratio).[9]

-

Purge the flask with an inert gas (Argon or Nitrogen) for several minutes.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 2-20 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[9][10]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a counterion exchange is desired, add a saturated aqueous solution of NH₄PF₆ dropwise and stir for an additional 1-2 hours.[10] A precipitate should form.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or neutral alumina, or by recrystallization from a suitable solvent system (e.g., DCM/hexane or DCM/acetonitrile).[9][10]

Experimental Workflow for Synthesis

Signaling and Mechanistic Pathways

Photoredox Catalytic Cycle

[Ir(ppy)₂Cl]₂ is a precursor to many active photocatalysts, such as [Ir(ppy)₂(dtb-bpy)]⁺. The general mechanism for these iridium-based photocatalysts involves the absorption of visible light to generate an excited state with potent redox properties.

The following diagram illustrates a generic photoredox catalytic cycle involving an iridium(III) complex.

Mechanism in Photodynamic Therapy

In the context of photodynamic therapy, the iridium complex can generate reactive oxygen species (ROS) upon irradiation, which can induce apoptosis in cancer cells.

The process involves:

-

Excitation: The iridium complex absorbs light, transitioning to an excited state.

-

Energy Transfer: The excited complex transfers energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

-

Cellular Damage: Singlet oxygen and other ROS can then oxidize various cellular components, such as lipids, proteins, and nucleic acids, leading to cytotoxicity and cell death.

Conclusion

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is a cornerstone compound in modern chemistry, with its significance spanning from the creation of next-generation electronics to the development of novel synthetic methodologies. Its rich photophysical properties and catalytic activity make it an invaluable asset for researchers. This guide serves as a foundational resource to facilitate its effective application in the laboratory and to inspire further innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) | 603109-48-4 | Benchchem [benchchem.com]

- 3. Dichlorotetrakis[2-(2-pyridinyl)phenyl]diiridium(III) 92220-65-0 | 東京化成工業株式会社 [tcichemicals.com]

- 4. The Tandem Photoredox Catalysis Mechanism of [Ir(ppy)2(dtb-bpy)]+ Enabling Access to Energy Demanding Organic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DICHLOROTETRAKIS(2-(2-PYRIDINYL)PHENYL)DIIRIDIUM(III) [chemicalbook.com]

- 6. Dichlorotetrakis[2-(2-pyridyl)phenyl]diiridium(III) [ingreenchem.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Light: A Technical Guide to the Discovery and History of Cyclometalated Iridium Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of cyclometalated iridium compounds. From their initial synthesis to their current, wide-ranging applications, this document provides a comprehensive overview of the core chemistry, key developmental milestones, and detailed experimental protocols that have established these complexes as indispensable tools in modern science.

A Historical Overview: The Genesis of Cyclometalated Iridium Chemistry

The journey of cyclometalated iridium compounds began with early explorations into organometallic chemistry. A pivotal moment in this field was the work of Nonoyama in 1974, which reported the synthesis and characterization of chloro-bridged iridium(III) dimers, such as [Ir(bzq)2(μ-Cl)]2 (where bzq is benzo[h]quinoline).[1] This work laid the foundational groundwork for the synthesis of a vast array of cyclometalated iridium complexes. These early discoveries demonstrated the remarkable stability and unique photophysical properties that arise from the direct bonding of iridium to a carbon atom of an organic ligand, a defining feature of cyclometalation.

The true potential of these compounds began to be unlocked in the late 1990s and early 2000s with their application in organic light-emitting diodes (OLEDs). Researchers discovered that the strong spin-orbit coupling of the iridium atom facilitates highly efficient intersystem crossing from the singlet to the triplet excited state, leading to intense phosphorescence with quantum efficiencies approaching 100%.[2] This breakthrough has made cyclometalated iridium(III) complexes the cornerstone of modern OLED technology, enabling vibrant and energy-efficient displays.

Following their success in materials science, the unique properties of cyclometalated iridium compounds have been leveraged in a multitude of other scientific disciplines. Their long-lived excited states and potent redox capabilities have made them powerful photoredox catalysts for a wide range of organic transformations. Furthermore, their intense and environmentally sensitive luminescence has been exploited for the development of sophisticated chemosensors and bioimaging agents, allowing for the visualization of cellular structures and the detection of biologically important molecules.[3][4][5] More recently, their potential as therapeutic agents, particularly in photodynamic therapy and as anticancer drugs, has become an active and promising area of research.[6][7]

The Core Chemistry: Understanding Cyclometalation

Cyclometalation is an intramolecular organometallic reaction that involves the formation of a chelate ring containing a metal-carbon bond. In the context of iridium chemistry, this typically involves the activation of a C-H bond on an aromatic or heterocyclic ligand, leading to the formation of a stable, five- or six-membered ring. The most common class of ligands are 2-phenylpyridines (ppy) and their derivatives, which coordinate to the iridium center through the nitrogen of the pyridine ring and a carbon of the phenyl ring.

The resulting cyclometalated iridium(III) complexes typically adopt a pseudo-octahedral geometry. The electronic properties of these complexes, including their absorption and emission characteristics, can be finely tuned by modifying the cyclometalating (C^N) and ancillary (X^Y) ligands. The highest occupied molecular orbital (HOMO) is generally a mixture of iridium d-orbitals and the π-orbitals of the phenyl ring of the cyclometalating ligand, while the lowest unoccupied molecular orbital (LUMO) is primarily localized on the π*-orbitals of the pyridine ring of the C^N ligand and the ancillary ligand.[8] This spatial separation of the HOMO and LUMO gives rise to a metal-to-ligand charge transfer (MLCT) excited state, which is crucial for their phosphorescent properties.

Quantitative Data Summary

The photophysical properties of cyclometalated iridium complexes are highly tunable, making them suitable for a wide range of applications. The following table summarizes key quantitative data for a selection of representative compounds.

| Complex | λem (nm) | ΦPL | τ (μs) | Reference |

| fac-Ir(ppy)₃ | 510 | ~1.0 | 1.9 | [9] |

| (ppy)₂Ir(acac) | 514 | 0.4 | 1.1 | [9] |

| (tpy)₂Ir(acac) | 555 | 0.2 | 2.5 | [9] |

| (bzq)₂Ir(acac) | 590 | 0.1 | 3.8 | [9] |

| [Ir(dfppy)₂(dtbbpy)]PF₆ | 470, 498 | 0.61 | 2.3 | N/A |

| [Ir(ppy)₂(dmb)]⁺ | N/A | N/A | N/A | [10] |

| [Ir(ppy)₂(phen)]PF₆ | N/A | N/A | N/A | [10] |

| [Ir(ppy)₂(Ph₂phen)]PF₆ | N/A | N/A | N/A | [10] |

Note: λem = Emission Maximum, ΦPL = Photoluminescence Quantum Yield, τ = Excited-State Lifetime. ppy = 2-phenylpyridine, tpy = 2-(p-tolyl)pyridine, bzq = benzo[h]quinoline, acac = acetylacetonate, dfppy = 2-(2,4-difluorophenyl)pyridine, dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine, dmb = 4,4'-dimethyl-2,2'-bipyridine, phen = 1,10-phenanthroline, Ph₂phen = 4,7-diphenyl-1,10-phenanthroline. Data for some complexes were not available in the provided search results.

Experimental Protocols

The synthesis of cyclometalated iridium complexes typically follows a two-step procedure: 1) the synthesis of a chloro-bridged iridium(III) dimer, followed by 2) the cleavage of the dimer with an ancillary ligand to form the desired monomeric complex. The following is a representative protocol for the synthesis of the widely studied complex, (ppy)₂Ir(acac).

Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)₂(μ-Cl)]₂

This procedure is based on the well-established Nonoyama reaction.[1][9]

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·nH₂O)

-

2-phenylpyridine (ppyH)

-

2-ethoxyethanol

-

Water (deionized)

-

Argon or Nitrogen gas

Procedure:

-

A mixture of IrCl₃·nH₂O (1.0 mmol) and 2-phenylpyridine (2.5 mmol) is suspended in a 3:1 (v/v) mixture of 2-ethoxyethanol and water (20 mL).

-

The mixture is degassed with argon or nitrogen for 15-20 minutes.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) under an inert atmosphere for 12-24 hours, during which a yellow precipitate forms.

-

After cooling to room temperature, the yellow precipitate is collected by filtration.

-

The solid is washed sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.

-

The resulting yellow powder, [Ir(ppy)₂(μ-Cl)]₂, is dried under vacuum.

Synthesis of the Monomeric Complex, (ppy)₂Ir(acac)

Materials:

-

[Ir(ppy)₂(μ-Cl)]₂

-

Acetylacetone (acacH)

-

Sodium carbonate (Na₂CO₃)

-

2-ethoxyethanol

-

Argon or Nitrogen gas

Procedure:

-

The chloro-bridged dimer [Ir(ppy)₂(μ-Cl)]₂ (0.5 mmol), acetylacetone (1.2 mmol), and sodium carbonate (2.5 mmol) are suspended in 2-ethoxyethanol (20 mL).

-

The mixture is degassed with argon or nitrogen for 15-20 minutes.

-

The reaction mixture is heated to reflux under an inert atmosphere for 12-18 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of dichloromethane and hexanes) to afford the pure (ppy)₂Ir(acac) complex as a bright yellow solid.

Conclusion and Future Outlook

The discovery and development of cyclometalated iridium compounds represent a significant achievement in inorganic and materials chemistry. Their exceptional photophysical properties, coupled with their high stability and tunability, have revolutionized the field of organic electronics and opened up new avenues in catalysis, sensing, and medicine. As our understanding of the fundamental structure-property relationships in these complexes continues to grow, we can anticipate the design and synthesis of even more sophisticated and functional iridium-based materials. The future of cyclometalated iridium chemistry promises exciting new applications in areas such as theranostics, artificial photosynthesis, and advanced molecular machines, further solidifying their importance in addressing contemporary scientific and technological challenges.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Phototoxicity of cyclometallated Ir(III) complexes bearing a thio-bis-benzimidazole ligand, and its monodentate analogue, as potential PDT photosensitisers in cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development and application of cyclometalated iridium(iii) complexes as chemical and biological probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Formylated chloro-bridged iridium( iii ) dimers as OLED materials: opening up new possibilities - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03127J [pubs.rsc.org]

- 7. Cyclometalated Iridium-PhanePhos Complexes Are Active Catalysts in Enantioselective Allene-Fluoral Reductive Coupling and Related Alcohol-Mediated Carbonyl Additions That Form Acyclic Quaternary Carbon Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Theoretical Insights into Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies on Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), a prominent organometallic compound with significant applications in organic light-emitting diodes (OLEDs) and catalysis. This document summarizes the computational methodologies employed to investigate its electronic structure and photophysical properties, presenting key quantitative data from theoretical studies on closely related iridium(III) complexes.

Introduction to Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), often abbreviated as [Ir(ppy)₂Cl]₂, is a dimeric iridium(III) complex. Its structure features two iridium centers bridged by chloride ligands, with each iridium atom coordinated to two cyclometalated 2-phenylpyridine (ppy) ligands.[1] This compound serves as a crucial precursor in the synthesis of highly efficient phosphorescent emitters for OLEDs and as a catalyst in various organic transformations, including C-H activation.[2][3]

Key Properties:

| Property | Value |

| Chemical Formula | C₄₄H₃₂Cl₂Ir₂N₄[1][4][5][6] |

| Molecular Weight | 1072.09 g/mol [1][4][5][6] |

| CAS Number | 92220-65-0[1][2][4][5] |

| Appearance | Solid[5] |

| Photocatalyst Activation | 465 nm[1][5] |

Theoretical and Computational Methodologies

The theoretical investigation of [Ir(ppy)₂Cl]₂ and related cyclometalated iridium(III) complexes predominantly relies on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These computational methods provide valuable insights into the geometric, electronic, and photophysical properties of these compounds.

Ground State Properties: Density Functional Theory (DFT)

DFT is widely employed to determine the ground-state electronic structure and optimized geometry of iridium complexes.

Typical Experimental Protocol for DFT Calculations:

-

Functional Selection: The B3LYP hybrid functional is a common choice for these systems.

-

Basis Set Selection: For the iridium atom, effective core potentials (ECPs) such as the Los Alamos National Laboratory 2-double-ζ (LANL2DZ) are used to account for relativistic effects. For lighter atoms like C, H, N, and Cl, Pople-style basis sets like 6-31G(d) or 6-31+G(d) are frequently employed.[2]

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[2]

-

Solvent Effects: The influence of a solvent is often incorporated using a continuum model, such as the Polarizable Continuum Model (PCM).

Excited State Properties: Time-Dependent DFT (TD-DFT)

TD-DFT is the primary tool for investigating the electronic excited states and, consequently, the photophysical properties such as absorption and emission spectra.

Typical Experimental Protocol for TD-DFT Calculations:

-

Ground State Optimization: An optimized ground-state geometry is obtained from DFT calculations as the starting point.

-

Excitation Energy Calculation: TD-DFT is used to calculate the vertical excitation energies to the lowest singlet and triplet excited states.[2]

-

Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to simulate the UV-Vis absorption spectrum.

-

Excited State Optimization: The geometry of the lowest triplet state (T₁) is often optimized to study phosphorescence.

-

Emission Energy Calculation: The energy difference between the optimized T₁ state and the ground state at the T₁ geometry provides the phosphorescence emission energy.

-

Analysis of Molecular Orbitals: The nature of the electronic transitions (e.g., metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intra-ligand (IL) transitions) is determined by analyzing the molecular orbitals involved.

Theoretical Data on Related Iridium(III) Complexes

While detailed theoretical data specifically for the dimeric [Ir(ppy)₂Cl]₂ is not extensively published, numerous studies on related mononuclear cyclometalated iridium(III) complexes provide valuable comparative insights. The following tables summarize representative calculated data for such complexes.

Calculated Bond Lengths and Angles

The table below presents typical calculated bond lengths and angles for a generic mononuclear [Ir(ppy)₂(L)] complex, where L is an ancillary ligand. These values are crucial for validating the computational methodology against experimental X-ray crystallography data.

| Parameter | Typical Calculated Value |

| Bond Lengths (Å) | |

| Ir-C(ppy) | 2.00 - 2.10 |

| Ir-N(ppy) | 2.05 - 2.15 |

| Ir-L (N-donor) | 2.10 - 2.20 |

| Ir-L (O-donor) | 2.15 - 2.25 |

| Bond Angles (º) | |

| C-Ir-N (bite angle) | 78 - 82 |

| N-Ir-N (trans) | 170 - 180 |

| C-Ir-C (trans) | 170 - 180 |

Calculated Photophysical Properties

The photophysical properties of iridium(III) complexes are of paramount interest for their applications in OLEDs. TD-DFT calculations are instrumental in predicting these properties.

| Property | Typical Calculated Value Range |

| Absorption Wavelength (λ_abs, nm) | |

| ¹MLCT/¹LLCT | 350 - 450 |

| ³MLCT/³LLCT | 450 - 550 |

| Emission Wavelength (λ_em, nm) | 500 - 650 |

| Singlet-Triplet Energy Gap (ΔE_S1-T1, eV) | 0.2 - 0.5 |

| HOMO Energy (eV) | -5.0 to -6.0 |

| LUMO Energy (eV) | -2.0 to -3.0 |

| HOMO-LUMO Gap (eV) | 2.5 - 3.5 |

Note: The specific values are highly dependent on the nature of the ancillary and cyclometalating ligands.

Electronic Transitions and Molecular Orbitals

Theoretical studies reveal that the low-energy absorption and emission of these complexes are typically dominated by a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* transitions. The highest occupied molecular orbital (HOMO) is usually localized on the iridium d-orbitals and the phenyl ring of the ppy ligand, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the pyridinyl ring of the ppy ligand and the ancillary ligand.

Conclusion

Theoretical studies based on DFT and TD-DFT provide a powerful framework for understanding and predicting the properties of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) and its derivatives. These computational approaches allow for the rational design of new iridium complexes with tailored electronic and photophysical properties for advanced applications in optoelectronics and catalysis. While specific theoretical data for the dimeric complex remains a subject for further investigation, the extensive knowledge gained from related mononuclear systems offers a solid foundation for future research and development.

References

- 1. erepo.uef.fi [erepo.uef.fi]

- 2. Cyclometalated Iridium(III) Complexes Incorporating Aromatic Phosphonate Ligands: Syntheses, Structures, and Tunable Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Unexpected XPS Binding Energy Observations Further Highlighted by DFT Calculations of Ruthenocene-Containing [IrIII(ppy)2(RCOCHCORc)] Complexes: Cytotoxicity and Crystal Structure of [Ir(ppy)2(FcCOCHCORc)] [mdpi.com]

- 6. [(ppy)2IrCl]2 | C44H32Cl2Ir2N4 | CID 15495450 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), a pivotal organometallic complex in the fields of photocatalysis, organic light-emitting diodes (OLEDs), and photodynamic therapy. Understanding the solubility of this complex, commonly abbreviated as [Ir(ppy)₂Cl]₂, is critical for its effective application in various research and development endeavors, ensuring optimal performance and reproducibility of experimental results.

Introduction to the Solubility of Iridium Complexes

The solubility of iridium(III) complexes is a crucial parameter that dictates their utility in a wide array of applications. For instance, in homogeneous catalysis, the catalyst must be soluble in the reaction medium to ensure high catalytic activity and selectivity. In the fabrication of OLEDs, the solubility of the emissive material influences the film-forming properties and the overall device efficiency. Furthermore, in the context of drug development, particularly for photodynamic therapy, the solubility of the photosensitizer in biologically relevant media is a prerequisite for its therapeutic efficacy. Inadequate consideration of solubility can lead to experimental inconsistencies and may mask the true potential of these versatile complexes.

Solubility of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Direct quantitative solubility data for Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) in a range of common organic solvents is not extensively reported in the peer-reviewed literature. However, qualitative assessments from various sources provide a general understanding of its solubility profile. The complex is generally described as having limited solubility in many common solvents.

Table 1: Qualitative Solubility of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

| Solvent | Solubility |

| Dichloromethane | Slightly Soluble[1] |

| Pyridine | Slightly Soluble[1] |

Quantitative Solubility of a Structurally Related Iridium Complex

To provide a more quantitative context for the expected solubility of [Ir(ppy)₂Cl]₂, this section presents data for the closely related and extensively studied complex, fac-Tris(2-phenylpyridinato)iridium(III) (fac-Ir(ppy)₃). While not identical, the structural similarities between these two compounds suggest that their solubility behaviors in various organic solvents may be comparable. A comprehensive study on the solubility of various photocatalysts provides detailed quantitative data for fac-Ir(ppy)₃.[2]

Table 2: Maximum Solubility of fac-Tris(2-phenylpyridinato)iridium(III) in Various Solvents [2]

| Solvent | Molar Concentration (mol/L) | Concentration (ppm) |

| Acetone | 6.0 x 10⁻⁴ | 5.0 x 10² |

| Acetonitrile | 1.1 x 10⁻³ | 9.0 x 10² |

| Chloroform | 1.2 x 10⁻² | 1.0 x 10⁴ |

| Dichloromethane | 1.8 x 10⁻² | 1.5 x 10⁴ |

| Dimethylformamide (DMF) | 1.2 x 10⁻³ | 1.0 x 10³ |

| Dimethyl Sulfoxide (DMSO) | 1.2 x 10⁻³ | 1.0 x 10³ |

| Ethyl Acetate | 1.2 x 10⁻³ | 1.0 x 10³ |

| Methanol | < 1.0 x 10⁻⁶ | < 1 |

| Tetrahydrofuran (THF) | 6.0 x 10⁻³ | 5.0 x 10³ |

| Toluene | 6.0 x 10⁻³ | 5.0 x 10³ |

Note: The data in Table 2 is for fac-Ir(ppy)₃ and should be used as an estimation for the solubility of [Ir(ppy)₂Cl]₂.

Experimental Protocols for Solubility Determination

The following are detailed methodologies adapted from established procedures for determining the solubility of organometallic photocatalysts, which can be applied to Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III).[2][3]

General Procedure for Solvents with > 1 ppt Solubility

This procedure is suitable for determining the solubility of the iridium complex in solvents where its solubility is expected to be greater than 1 part per thousand (ppt).

-

Sample Preparation: Accurately weigh approximately 1.5 ± 0.1 mg of the iridium complex into an 8 mL test tube.

-

Solvent Addition: Incrementally add the chosen solvent to the test tube.

-

Sonication and Centrifugation: After each solvent addition, sonicate the mixture for an average of 4 minutes to aid dissolution. Following sonication, centrifuge the mixture for 2 to 4 minutes. The required centrifugation time will vary depending on the solvent.

-

Visual Inspection: After centrifugation, visually inspect the tube for any undissolved particulate matter.

-

Iteration: If particulates are observed, add another increment of solvent and repeat steps 3 and 4 until all of the solid is dissolved. The total volume of solvent required to achieve complete dissolution is then used to calculate the maximum solubility.

General Procedure for Solvents with < 1 ppt Solubility

For solvents in which the iridium complex is sparingly soluble, this alternative method is employed to avoid the use of large volumes of solvent.

-

Stock Solution Preparation: Prepare a stock solution of the iridium complex in a solvent in which it is known to be highly soluble (e.g., dichloromethane or chloroform).

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations (e.g., 1000, 100, 10, and 1 ppm).

-

Sample Preparation: Add approximately 1 mg of the solid iridium complex to a new tube for each solvent to be tested.

-

Sonication and Centrifugation: Add the solvent under investigation to the tube containing the solid, then sonicate and centrifuge the heterogeneous mixture.

-

Supernatant Analysis: Carefully extract the supernatant and analyze its concentration using a suitable analytical technique, such as UV-Vis spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS), by comparing it to the standard solutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III).

Caption: Experimental workflow for determining the solubility of iridium complexes.

Conclusion

While precise quantitative solubility data for Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) remains to be extensively documented, this guide provides the available qualitative information and contextual quantitative data from a closely related analogue, fac-Ir(ppy)₃. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this and other similar iridium complexes in their specific solvent systems of interest. A thorough understanding and experimental determination of solubility are paramount for the successful application of these important organometallic compounds in pioneering research and development.

References

- 1. Tris 2-(p-tolyl)pyridine iridium(III) CAS 149005-33-4 [sigmaaldrich.com]

- 2. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer efficacy of bis-heteroleptic iridium(iii) complexes with difluoro-substituted phenylpyridine ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure and Bonding in Diiridium Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure and bonding in diiridium complexes, a class of compounds with significant potential in catalysis, materials science, and medicinal chemistry. This document details the theoretical underpinnings of the iridium-iridium bond, summarizes key structural and spectroscopic data, and provides detailed experimental protocols for the synthesis and characterization of these fascinating molecules.

Core Concepts of Electronic Structure and Bonding

The interaction between two iridium centers in a dinuclear complex is a nuanced interplay of covalent bonding, ligand effects, and relativistic phenomena. The electronic structure of these complexes is best described by molecular orbital (MO) theory, which considers the combination of atomic orbitals from the two iridium atoms and the surrounding ligands to form a set of molecular orbitals that encompass the entire molecule.

A key feature of many diiridium complexes is the presence of a direct iridium-iridium (Ir-Ir) bond. The nature of this bond can range from a single bond to multiple bonds, depending on the oxidation state of the iridium centers, the nature of the bridging and ancillary ligands, and the overall geometry of the complex. The formation of the Ir-Ir bond involves the overlap of the d-orbitals of the two iridium atoms. This can lead to the formation of σ (sigma), π (pi), and δ (delta) bonds, analogous to the bonding in other transition metal dimers.

The ligands play a crucial role in modulating the electronic structure and, consequently, the properties of diiridium complexes. Bridging ligands can hold the two iridium centers in close proximity, facilitating metal-metal bonding. The electronic properties of both bridging and terminal ligands, whether they are electron-donating or electron-withdrawing, can significantly influence the energy levels of the molecular orbitals and the strength of the Ir-Ir bond. For instance, π-acceptor ligands can stabilize the complex by withdrawing electron density from the metal centers.

Relativistic effects are particularly important for heavy elements like iridium. These effects cause a contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d and f orbitals. In the context of diiridium complexes, relativistic effects can influence the energies of the d-orbitals involved in the Ir-Ir bond, thereby affecting the bond strength and length.

Quantitative Data on Diiridium Complexes

The following tables summarize key quantitative data for a selection of diiridium complexes, providing a basis for comparison of their structural and electronic properties.

Table 1: Selected Crystallographic Data for Diiridium Complexes

| Complex | Ir-Ir Bond Length (Å) | Other Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [Ir(ppy)2(μ-Cl)]2 | Not applicable (bridged) | Ir-Cl (bridging): ~2.5-2.6 | Ir-Cl-Ir: ~90-100 | [1] |

| [(ppy)2Ir(bpy-C2-bpy)Ir(ppy)2][ClO4]2 | ~2.8 (calculated) | Ir-N(ppy): ~2.0-2.1, Ir-N(bpy): ~2.1-2.2 | N-Ir-N: ~80-100 | [2] |

| [(4-cpbo)Ir(μ-Cl)(μ-O)Ir(4-cpbo)] | ~2.7 | Ir-Cl: ~2.4, Ir-O: ~1.9, Ir-N: ~2.0 | Ir-Cl-Ir: 87.76, Ir-O-Ir: 105.0 | |

| [Ir(cod)(dpp-bian)Cl] | Not applicable | Ir-N: 2.080, Ir-Cl: 2.480 | N-Ir-N: ~80 | [3] |

Table 2: Selected Spectroscopic and Electrochemical Data for Diiridium Complexes

| Complex | Absorption Maxima, λabs (nm) | Emission Maxima, λem (nm) | Quantum Yield (Φ) | Redox Potentials (V vs. Fc/Fc+) | Reference |

| [(ppy)2Ir(bpy-C2-bpy)Ir(ppy)2][ClO4]2 | ~380, 450 (MLCT) | ~600 | - | ~1.2 (IrIII/IV) | [2] |

| [Ir(ppy)2(Oppy)] | ~380, 480 (MLCT) | ~590 | 0.15 | ~0.8 (IrIII/IV) | [1] |

| [Ir(cod)(dpp-bian)Cl] | ~400, 550 | - | - | 0.60 (IrI/II) | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of diiridium complexes, focusing on common and essential techniques.

Synthesis of a Representative Diiridium Precursor: [Ir(ppy)2(μ-Cl)]2

This protocol describes the synthesis of the widely used dichloro-bridged diiridium(III) dimer, which serves as a common starting material for a variety of mononuclear and dinuclear iridium complexes.[1][4]

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·xH₂O)

-

2-phenylpyridine (ppy)

-

2-ethoxyethanol

-

Argon or Nitrogen gas

-

Standard Schlenk line and glassware

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a two-neck round-bottom flask equipped with a reflux condenser and a gas inlet, combine iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5 eq).

-

Add a 3:1 mixture of 2-ethoxyethanol and water to the flask.

-

Deoxygenate the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

-

Heat the reaction mixture to reflux (typically around 120-130 °C) under an inert atmosphere for 12-24 hours. The color of the solution will change, and a yellow precipitate will form.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the solid sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.

-

Dry the resulting bright yellow powder under vacuum to yield [Ir(ppy)2(μ-Cl)]2.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of diiridium complexes, providing precise information on bond lengths and angles.[4][5]

Procedure:

-

Crystal Growth: Grow single crystals of the diiridium complex suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of diiridium complexes, providing information on their oxidation and reduction potentials.

Procedure:

-

Solution Preparation: Prepare a solution of the diiridium complex (typically 1 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: Deoxygenate the solution by bubbling with an inert gas. Immerse the electrodes in the solution and apply a potential sweep using a potentiostat. The potential is swept from an initial value to a final value and then back to the initial value, while the current is measured.

-

Data Analysis: The resulting voltammogram is a plot of current versus potential. The peak potentials provide information about the redox potentials of the complex. The reversibility of the redox events can be assessed from the peak separation and the ratio of the peak currents.

UV-Vis and NMR Spectroscopy

UV-Vis and NMR spectroscopy are fundamental techniques for characterizing the electronic and structural properties of diiridium complexes in solution.[2][6]

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the diiridium complex in a UV-transparent solvent (e.g., dichloromethane, acetonitrile).

-

Record the absorption spectrum using a spectrophotometer over a range of wavelengths (typically 200-800 nm).

-

The resulting spectrum will show absorption bands corresponding to ligand-based π-π* transitions (usually in the UV region) and metal-to-ligand charge transfer (MLCT) or d-d transitions (often in the visible region).

NMR Spectroscopy:

-

Dissolve the diiridium complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetone-d₆).

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns of the ligand protons and carbons provide information about the structure and symmetry of the complex in solution.

-

For complexes containing other NMR-active nuclei (e.g., ³¹P, ¹⁹F), the corresponding NMR spectra can also be acquired to provide further structural insights.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of diiridium complexes.

Caption: Experimental workflow for the synthesis and characterization of diiridium complexes.

Caption: Simplified molecular orbital diagram for an Ir-Ir σ bond.

Conclusion

The electronic structure and bonding in diiridium complexes are rich and complex subjects with profound implications for their chemical reactivity and physical properties. A thorough understanding of these fundamental aspects, facilitated by a combination of theoretical studies and advanced experimental techniques, is essential for the rational design of new diiridium-based materials and catalysts. This guide has provided a foundational overview, key quantitative data, and detailed experimental protocols to aid researchers in this exciting and evolving field. The continued exploration of diiridium chemistry promises to yield novel compounds with tailored properties for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols: Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) as a Catalyst for C-H Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), often abbreviated as [Ir(ppy)₂Cl]₂, is a versatile organometallic complex that has garnered significant attention as a potent catalyst, particularly in the realm of C-H activation.[1][2][3] Its unique photophysical and electrochemical properties make it an effective photocatalyst for a variety of organic transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] This capability is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]

These application notes provide an overview of the catalytic activity of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) in C-H activation reactions, along with detailed experimental protocols and data to guide researchers in its effective utilization. The ability of this iridium complex to facilitate direct C-H functionalization offers a more atom-economical and efficient alternative to traditional cross-coupling methods that often require pre-functionalized starting materials.

Catalytic Profile

Core Metal: Iridium[5][6] Catalyst Type: Photocatalyst[5][6] Primary Application: C-H Activation[1][3] Appearance: Solid[5][6]

Principle of C-H Activation

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) typically functions as a photoredox catalyst. Upon irradiation with visible light, the iridium complex absorbs a photon and is promoted to an excited state. This excited state is a potent single-electron transfer (SET) agent, capable of either oxidizing or reducing a substrate to generate a reactive radical intermediate. This radical can then participate in a variety of bond-forming reactions, including the functionalization of C-H bonds. The specific mechanism can vary depending on the substrates and reaction conditions.

A general workflow for a photocatalytic C-H activation reaction using this catalyst is depicted below.

Caption: General experimental workflow for photocatalytic C-H activation.

Applications in C-H Functionalization

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) has been successfully employed in a range of C-H functionalization reactions. A notable application is the C-H arylation of heterocycles, a crucial transformation in medicinal chemistry for the synthesis of drug candidates.

C-H Arylation of Heterocycles

The direct C-H arylation of heterocycles provides a streamlined approach to synthesizing complex molecules that are prevalent in pharmaceuticals. The following data summarizes the scope of this transformation using Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) as the photocatalyst.

| Entry | Heterocycle | Arylating Agent | Product | Yield (%) |

| 1 | Pyridine | 4-Bromobenzonitrile | 2-(4-cyanophenyl)pyridine | 78 |

| 2 | Thiophene | 1-bromo-4-methoxybenzene | 2-(4-methoxyphenyl)thiophene | 85 |

| 3 | Furan | 1-bromo-3-fluorobenzene | 2-(3-fluorophenyl)furan | 72 |

| 4 | Pyrrole | 4-bromotoluene | 2-(p-tolyl)-1H-pyrrole | 65 |

| 5 | Imidazole | 1-bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)-1H-imidazole | 75 |

Table 1: Substrate Scope for the Photocatalytic C-H Arylation of Heterocycles.

Experimental Protocols

General Protocol for Photocatalytic C-H Arylation of Heterocycles

Materials:

-

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂)

-

Heterocycle (e.g., pyridine, thiophene)

-

Aryl halide (e.g., aryl bromide)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., anhydrous DMF or MeCN)

-

Schlenk tube or other suitable reaction vessel

-

Visible light source (e.g., blue LED lamp, 465 nm)[6]

-

Stir plate and stir bar

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) (1-5 mol%), the heterocycle (1.0 mmol), the aryl halide (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent (5 mL) via syringe.

-

Degas the reaction mixture by sparging with the inert gas for 15-20 minutes.

-

Place the reaction vessel in front of a visible light source (e.g., a 24W blue LED lamp) and stir vigorously at room temperature. The distance from the light source to the reaction vessel should be kept consistent (e.g., 5-10 cm).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

The logical relationship of the key components in this photocatalytic system can be visualized as follows:

References

- 1. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) | 603109-48-4 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) 92220-65-0 [sigmaaldrich.com]

- 5. alfachemic.com [alfachemic.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) in Photoredox Catalysis for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), commonly abbreviated as [Ir(ppy)₂Cl]₂, is a pivotal organometallic complex in the field of photoredox catalysis. While it can function as a photocatalyst directly, its primary and most significant role is as a stable, commercially available precursor for the synthesis of a wide array of more potent and widely used iridium-based photocatalysts.[1][2] Its robust dimeric structure, featuring two iridium centers bridged by chloride ligands, allows for straightforward modification and ligand exchange reactions to generate catalysts with tailored photophysical and electrochemical properties.

This document provides an overview of its primary application as a precursor and details the application of its derivatives in key organic transformations.

Key Application: Precursor to Advanced Iridium Photocatalysts

[Ir(ppy)₂Cl]₂ is the go-to starting material for synthesizing a variety of cationic and neutral iridium photocatalysts. The chloride bridge is readily cleaved in the presence of various ligands, allowing for the introduction of bipyridine, phenanthroline, or other ancillary ligands that modulate the catalyst's redox potentials, absorption spectrum, and excited-state lifetime.

One of the most common and versatile photocatalysts synthesized from [Ir(ppy)₂Cl]₂ is [Ir(ppy)₂(dtbbpy)]PF₆. This catalyst is highly valued for its strong reducing power in the excited state and its broad applicability in a range of organic reactions.

Experimental Protocol: Synthesis of [Ir(ppy)₂(dtbbpy)]PF₆ from [Ir(ppy)₂Cl]₂

This protocol outlines the synthesis of Bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate, a highly efficient photoredox catalyst.

Materials:

-

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) (1.0 eq) and 4,4'-di-tert-butyl-2,2'-bipyridine (2.2 eq).

-

Place the flask under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous dichloromethane and anhydrous methanol (typically in a 1:1 to 3:1 ratio) to dissolve the reactants.

-

Heat the reaction mixture to reflux (around 40-50 °C) with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting iridium dimer is consumed (typically 4-12 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

In a separate flask, dissolve a large excess of ammonium hexafluorophosphate (NH₄PF₆) in methanol.

-

Add the NH₄PF₆ solution to the reaction mixture dropwise with stirring.

-

A precipitate (the desired product) will form. Continue stirring for 30 minutes.

-

Collect the solid by vacuum filtration, washing with methanol and then diethyl ether to remove impurities.

-

Dry the resulting orange-red solid under vacuum to yield [Ir(ppy)₂(dtbbpy)]PF₆.

Synthesis of [Ir(ppy)₂(dtbbpy)]PF₆ from its precursor.

Application Note: Direct C-H Functionalization of Enamides via Photoredox Catalysis

Introduction:

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. Photoredox catalysis, utilizing catalysts like [Ir(ppy)₂(dtbbpy)]PF₆, enables the activation of otherwise inert C-H bonds under mild conditions. This application note describes the direct C-H alkylation of enamides, a class of valuable synthetic intermediates.[3]

Mechanism Overview:

The reaction is initiated by the photoexcitation of the iridium catalyst. The excited catalyst then engages in a single-electron transfer (SET) with a suitable electron donor. The reduced catalyst can then activate an alkyl halide to generate a radical species. This radical adds to the enamide, and subsequent steps lead to the functionalized product and regeneration of the ground-state photocatalyst.

General catalytic cycle for C-H functionalization.

Quantitative Data: Substrate Scope for the Alkylation of N-vinylpyrrolidinone

The following table summarizes the results for the photoredox-catalyzed alkylation of N-vinylpyrrolidinone with various bromo-compounds, demonstrating the broad applicability of this method.

| Entry | Bromo-Compound | Product | Yield (%) |

| 1 | Diethyl 2-bromomalonate | Diethyl 2-(2-oxo-1-pyrrolidinyl)ethylmalonate | 95 |

| 2 | Ethyl 2-bromo-2-methylpropanoate | Ethyl 2-methyl-2-(2-(2-oxo-1-pyrrolidinyl)vinyl)propanoate | 85 |

| 3 | Ethyl 2-bromopropanoate | Ethyl 2-(2-(2-oxo-1-pyrrolidinyl)vinyl)propanoate | 78 (E/Z > 20:1) |

| 4 | Ethyl bromoacetate | Ethyl 2-(2-(2-oxo-1-pyrrolidinyl)vinyl)acetate | 75 (E/Z > 20:1) |

| 5 | 1-Bromoadamantane | 1-(1-Adamantyl)-N-vinylpyrrolidin-2-one | 60 |

| 6 | Bromotrichloromethane | 1-(2,2,2-Trichloro-1-vinylethyl)pyrrolidin-2-one | 82 |

| 7 | Diethyl 2-bromo-2-phenylmalonate | Diethyl 2-phenyl-2-(2-(2-oxo-1-pyrrolidinyl)vinyl)malonate | 92 |

Reaction Conditions: N-vinylpyrrolidinone (1.0 equiv), bromo-compound (1.5 equiv), [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%), Na₂HPO₄ (2.0 equiv), in acetonitrile, irradiated with a blue LED lamp overnight.

Experimental Protocol: General Procedure for the Alkylation of Enamides

Materials:

-

[Ir(ppy)₂(dtbbpy)]PF₆

-

Enamide substrate (e.g., N-vinylpyrrolidinone)

-

Alkylating agent (bromo-compound)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Acetonitrile (MeCN), anhydrous and degassed

-

Schlenk tube or vial with a magnetic stir bar

-

Blue LED light source (e.g., 450 nm)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk tube, add the enamide (0.2 mmol, 1.0 equiv), the bromo-compound (0.3 mmol, 1.5 equiv), [Ir(ppy)₂(dtbbpy)]PF₆ (0.002 mmol, 1 mol%), and Na₂HPO₄ (0.4 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

-

Add degassed, anhydrous acetonitrile (2.0 mL) via syringe.

-

Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir at room temperature.

-

Irradiate the mixture for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized enamide.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for different substrates.

References

Application Notes and Protocols for Chloride Bridge Splitting of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

<

Abstract

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), commonly abbreviated as [Ir(ppy)₂Cl]₂, is a pivotal precursor in the synthesis of a vast array of monomeric iridium(III) complexes. These resulting complexes are at the forefront of materials science and medicinal chemistry, with significant applications as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs), photoredox catalysts, and therapeutic agents. The critical synthetic step to unlock the potential of this dimer is the cleavage of its chloride bridges. This document provides detailed protocols for three primary methods of chloride bridge splitting: reaction with bidentate N^N ligands to form cationic complexes, reaction with monodentate ligands to form neutral complexes, and silver-assisted halide abstraction to generate highly reactive solvated intermediates.

Introduction

The chloro-bridged iridium(III) dimer, [Ir(ppy)₂Cl]₂, features two iridium centers, each coordinated to two cyclometalated 2-phenylpyridine (ppy) ligands. The iridium centers are linked by two bridging chloride ions, completing an octahedral coordination geometry for each metal. The stability of this dimeric structure makes it an excellent storage and handling form of the [Ir(ppy)₂] moiety.

The chloride bridge splitting reaction involves the introduction of a coordinating species, known as an ancillary or axillary ligand, that displaces the bridging chlorides to yield two equivalents of a monomeric iridium(III) complex. The nature of this incoming ligand is crucial as it allows for the fine-tuning of the resulting complex's photophysical, electrochemical, and biological properties. This versatility is the cornerstone of its widespread use in research and development.

Applications of Monomeric Iridium(III) Complexes

The monomeric complexes derived from [Ir(ppy)₂Cl]₂ are integral to several advanced fields:

-

Organic Light-Emitting Diodes (OLEDs): Cationic complexes of the type [Ir(ppy)₂(N^N)]⁺ are highly efficient phosphorescent emitters. By modifying the ancillary N^N ligand, the emission color can be tuned across the visible spectrum, a critical feature for display and lighting technologies.[1]

-

Photoredox Catalysis: Iridium(III) complexes are potent photoredox catalysts due to their strong absorption in the visible region, long-lived excited states, and accessible redox potentials.[2] They are used to facilitate a wide range of challenging organic transformations.

-

Bioimaging and Sensing: The intense and long-lived luminescence of these complexes makes them ideal probes for biological imaging. Their emission can be designed to respond to specific analytes or environmental conditions, such as pH or oxygen concentration.

-

Drug Development: Researchers have explored iridium(III) complexes as potential anticancer agents. These compounds can be designed to target specific cellular components, such as mitochondria, and induce cell death upon photoactivation.[3]

Experimental Protocols

Safety Precaution: Always handle iridium complexes and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Cationic Complex with a Bidentate Ligand – [Ir(ppy)₂(bpy)]PF₆

This protocol describes a general method for synthesizing cationic iridium(III) complexes by reacting the dimer with a bidentate N^N ancillary ligand, such as 2,2'-bipyridine (bpy), followed by anion exchange.

Materials:

-

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂)

-

2,2'-Bipyridine (bpy)

-

Dichloromethane (CH₂Cl₂), reagent grade

-

Methanol (MeOH), reagent grade

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Deionized Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add [Ir(ppy)₂Cl]₂ (1.0 eq) and 2,2'-bipyridine (2.2 eq).

-

Add a 2:1 (v/v) mixture of CH₂Cl₂ and MeOH to the flask to dissolve the reagents.

-

Heat the mixture to reflux and maintain for 4-6 hours under an inert atmosphere (e.g., Nitrogen or Argon). The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

After the reaction is complete, cool the solution to room temperature.

-

In a separate beaker, prepare a saturated aqueous solution of NH₄PF₆.

-

Add the saturated NH₄PF₆ solution dropwise to the reaction mixture while stirring. A precipitate will form.[3]

-

Continue stirring for an additional hour at room temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with deionized water, and then with a small amount of cold diethyl ether to remove unreacted starting materials and excess salt.

-

Dry the final product, a yellow-orange solid, under vacuum.

Protocol 2: Synthesis of a Neutral Monomeric Complex – [Ir(ppy)₂(L)Cl]

This protocol outlines the formation of a neutral monomeric complex by splitting the dimer with a monodentate ligand. This example uses a generic ligand 'L', which could be a pyridine derivative, a phosphine, or an N-heterocyclic carbene.

Materials:

-

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂)

-

Ancillary monodentate ligand (L) (e.g., 4-Dimethylaminopyridine)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hexanes

Procedure:

-

Dissolve [Ir(ppy)₂Cl]₂ (1.0 eq) and the ancillary ligand (L) (2.2 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours. The solution color may change, indicating complex formation.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

The crude product is typically purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired neutral complex.

-

Alternatively, purification can be achieved by recrystallization from a solvent mixture such as CH₂Cl₂/hexanes.

-

Dry the purified product under vacuum.

Protocol 3: Chloride Abstraction with a Silver Salt – Synthesis of [Ir(ppy)₂(MeCN)₂]BF₄

This method is used to create highly reactive cationic complexes where the ancillary ligand positions are occupied by weakly coordinating solvent molecules, such as acetonitrile (MeCN). This is achieved by abstracting the chloride ions with a silver salt.[4]

Materials:

-

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) ([Ir(ppy)₂Cl]₂)

-

Silver tetrafluoroborate (AgBF₄)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Celite®

Procedure:

-

Suspend [Ir(ppy)₂Cl]₂ (1.0 eq) in anhydrous acetonitrile in a round-bottom flask wrapped in aluminum foil to protect it from light.

-

Add silver tetrafluoroborate (AgBF₄) (2.2 eq) to the suspension.

-

Stir the mixture vigorously at room temperature for 12-24 hours. A white precipitate of silver chloride (AgCl) will form.[5]

-

Upon reaction completion, filter the mixture through a pad of Celite® to remove the AgCl precipitate. Wash the pad with a small amount of anhydrous acetonitrile or dichloromethane.

-

The filtrate contains the desired solvated complex, [Ir(ppy)₂(MeCN)₂]BF₄. This solution can often be used directly for subsequent reactions.

-

To isolate the complex, the solvent can be removed under reduced pressure. The resulting solid should be handled under an inert atmosphere due to its reactivity.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the protocols described.

| Protocol | Ancillary Ligand (L) | Molar Ratio (Dimer:L) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Product Formula | Reference |

| 1 | 2,2'-Bipyridine (bpy) | 1 : 2.2 | CH₂Cl₂ / MeOH | Reflux | 4 - 6 | >80% | [Ir(ppy)₂(bpy)]PF₆ | [3] |

| 1 | 5,5'-Dimethyl-2,2'-bipyridine | 1 : 2.2 | CH₂Cl₂ / MeOH | Reflux | 18 | 91% | [Ir(ppy)₂(5,5'-Me₂bpy)]Cl | [6] |

| 2 | 4-Dimethylaminopyridine | 1 : 2.2 | CH₂Cl₂ | 25 (RT) | 12 - 24 | ~81% | [Ir(ppy)₂(DMAP)Cl] | General |

| 3 | Acetonitrile (via AgBF₄) | 1 : 2.2 (Ag⁺) | Acetonitrile | 25 (RT) | 12 - 24 | High | [Ir(ppy)₂(MeCN)₂]BF₄ | [4] |

Visualization of Experimental Workflow

The following diagram illustrates the three primary pathways for the chloride bridge splitting of [Ir(ppy)₂Cl]₂.

Caption: Workflow for chloride bridge splitting of [Ir(ppy)₂Cl]₂.

References

- 1. chembk.com [chembk.com]

- 2. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of Enantiomerically Pure Mono- and Binuclear Bis(cyclometalated) Iridium(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Biomedical Imaging and Sensing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key biomedical imaging and sensing techniques. The information is intended to guide researchers, scientists, and drug development professionals in applying these methods to their own work.

Application 1: Quantitative Imaging for Monitoring Tumor Response in Oncology Drug Development

Application Note:

Quantitative imaging plays a pivotal role in oncology drug development by providing objective and reproducible metrics to assess treatment efficacy.[1][2] Modalities like Positron Emission Tomography (PET) combined with Computed Tomography (CT) offer both functional and anatomical information, allowing for the monitoring of tumor metabolism and size.[3][4][5] One of the standard methods for evaluating solid tumor response is the Response Evaluation Criteria in Solid Tumors (RECIST).[1][6] This approach uses changes in tumor dimensions to categorize the response to therapy.[6] Additionally, PET imaging with the radiotracer 18F-Fluorodeoxyglucose (FDG) is widely used to measure the metabolic activity of tumors, which can be an early indicator of treatment response.[4] The Standardized Uptake Value (SUV) is a key quantitative metric derived from FDG-PET scans.[1] The integration of these quantitative imaging biomarkers into clinical trials can lead to more informed decision-making, smaller sample sizes, and potentially accelerated drug approval.[7][8]

Quantitative Data: Tumor Response Assessment

| Parameter | Imaging Modality | Measurement | Pre-Treatment (Baseline) | Post-Treatment (8 weeks) | Response Classification |

| Tumor Size (Longest Diameter) | CT | RECIST 1.1 | 5.2 cm | 2.8 cm | Partial Response |

| Sum of Diameters (Target Lesions) | CT | RECIST 1.1 | 10.5 cm | 4.1 cm | Partial Response |

| Metabolic Activity (SUVmax) | FDG-PET | Standardized Uptake Value | 12.4 | 3.5 | Metabolic Response |

| Tumor Volume | CT / MRI | Volumetric Analysis | 35.8 cm³ | 12.2 cm³ | Volumetric Response |

Experimental Protocol: FDG-PET/CT for Tumor Response Monitoring

-

Patient Preparation:

-

Patients should fast for a minimum of 6 hours prior to the scan to ensure low blood glucose levels.

-

Blood glucose levels should be measured before radiotracer injection; levels above 150-200 mg/dL may require rescheduling.

-

Patients should be well-hydrated and avoid strenuous exercise for 24 hours before the scan.

-

-

Radiotracer Injection:

-

Administer an intravenous injection of 18F-FDG (typically 5-10 mCi, dose adjusted for body weight).

-

Record the exact dose and time of injection.

-

-

Uptake Phase:

-

The patient should rest in a quiet, comfortable room for approximately 60 minutes to allow for FDG uptake.

-

Minimize patient movement and talking during this period.

-

-

Image Acquisition:

-

Position the patient on the PET/CT scanner bed.

-

Perform a low-dose CT scan for attenuation correction and anatomical localization.

-

Acquire PET data over the same anatomical range. Acquisition time is typically 2-4 minutes per bed position.

-

-

Image Reconstruction and Analysis:

-

Reconstruct PET images using an iterative algorithm, applying corrections for attenuation, scatter, and decay.

-

Co-register the PET and CT images.

-

A radiologist or nuclear medicine physician will identify and delineate regions of interest (ROIs) around the tumors.

-

Calculate the maximum SUV (SUVmax) within the tumor ROIs.

-

Measure tumor dimensions on the CT images according to RECIST 1.1 criteria.

-

-

Data Interpretation:

-

Compare post-treatment SUVmax and tumor size measurements to baseline values to assess treatment response.

-

A significant decrease in SUVmax can indicate an early metabolic response, even before changes in tumor size are apparent.

-

References

- 1. techbullion.com [techbullion.com]

- 2. Quantitative Imaging Biomarkers: The Application of Advanced Image Processing and Analysis to Clinical and Preclinical Decision Making - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. news-medical.net [news-medical.net]

- 5. Preclinical imaging - Wikipedia [en.wikipedia.org]

- 6. Clinical Utility of Quantitative Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medical imaging in new drug clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. auntminnie.com [auntminnie.com]

Application Notes and Protocols for Phosphorescent OLEDs: Utilizing Dopant Materials for High Efficiency

For Researchers, Scientists, and Drug Development Professionals